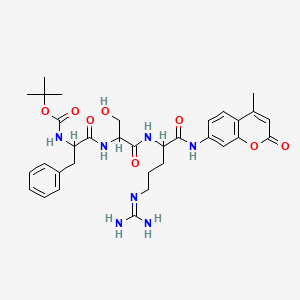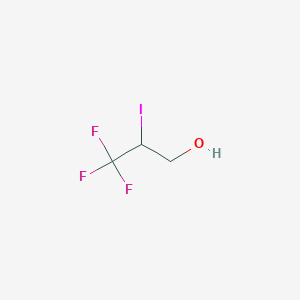
Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is an organic compound with the molecular formula C14H16N2O2S. This compound is notable for its unique structure, which includes a cyano group, a dimethylanilino group, and a mercaptoacrylate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethylaniline and a suitable thiol reagent under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic addition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to an amine or an aldehyde under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Amines or aldehydes.
Substitution: Substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a building block for bioactive molecules. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its unique properties contribute to the performance of these materials in various applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3-(phenylamino)-3-mercaptoacrylate: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Ethyl 2-cyano-3-(2,4-dimethylanilino)-3-mercaptoacrylate: Similar structure but with different substitution on the aniline ring.
Uniqueness: Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is unique due to the specific positioning of the methyl groups on the aniline ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
ethyl (Z)-2-cyano-3-(2,6-dimethylanilino)-3-sulfanylprop-2-enoate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-14(17)11(8-15)13(19)16-12-9(2)6-5-7-10(12)3/h5-7,16,19H,4H2,1-3H3/b13-11- |
Clé InChI |
HIAILPSESUQYPI-QBFSEMIESA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/NC1=C(C=CC=C1C)C)\S)/C#N |
SMILES canonique |
CCOC(=O)C(=C(NC1=C(C=CC=C1C)C)S)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)


![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)
